

Preclinical Evaluation of SKLB646 for Breast Cancer: A Technical Guide

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Compound of Interest		
Compound Name:	SKLB646	
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A Comprehensive Analysis of the Novel Multi-Kinase Inhibitor **SKLB646** in Triple-Negative Breast Cancer

This technical guide provides an in-depth overview of the preclinical evaluation of **SKLB646**, a novel, orally available inhibitor of SRC, Raf, and VEGFR2, for the treatment of triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key mechanistic insights derived from the pivotal study published in Molecular Cancer Therapeutics in 2016.

Executive Summary

Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3] **SKLB646** has emerged as a promising therapeutic candidate, demonstrating potent multi-kinase inhibitory activity and significant antitumor effects in preclinical models of TNBC. This guide consolidates the key findings from its preclinical evaluation, presenting a comprehensive resource for understanding its mechanism of action, efficacy, and pharmacokinetic profile.

In Vitro Efficacy Kinase Inhibitory Activity



SKLB646 demonstrated potent inhibitory activity against several key kinases implicated in TNBC pathogenesis. The half-maximal inhibitory concentrations (IC50) were determined using radiometric kinase assays.

Kinase Target	IC50 (μmol/L)
SRC	0.002
VEGFR2	0.012
B-Raf	0.022
C-Raf	0.019
Table 1: In vitro kinase inhibitory activity of SKLB646.[1][2][3]	

Anti-proliferative and Anti-viability Activity

The anti-tumor activity of **SKLB646** was assessed across a panel of TNBC cell lines using MTT assays. The compound exhibited significant dose-dependent inhibition of cell viability.

Cell Line	IC50 (μmol/L)
MDA-MB-231	0.013
MDA-MB-435	0.080
MDA-MB-436	1.1
MDA-MB-453	0.367
Table 2: Anti-viability activity of SKLB646 in TNBC cell lines.[1]	

In Vivo Efficacy Tumor Growth Inhibition in Xenograft Models

The in vivo anti-tumor efficacy of **SKLB646** was evaluated in mouse xenograft models using MDA-MB-231 and MDA-MB-435 TNBC cells. Oral administration of **SKLB646** resulted in a



dose-dependent suppression of tumor growth.

Animal Model	Treatment Group (mg/kg/day, oral)	Tumor Inhibition Rate
MDA-MB-231	10	>50%
MDA-MB-231	20	>70%
MDA-MB-231	40	>90%
MDA-MB-435	40	>60%

Table 3: In vivo tumor growth inhibition by SKLB646 in TNBC xenograft models.

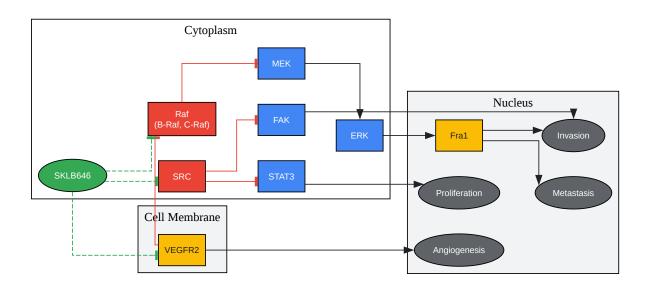
Anti-metastatic Activity

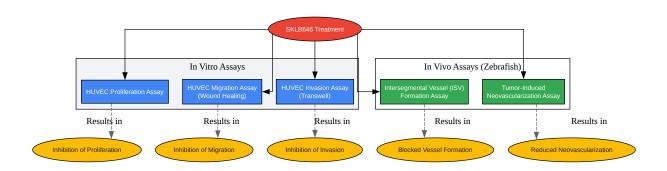
In an experimental lung metastasis model using MDA-MB-231 cells, treatment with **SKLB646** significantly prolonged the overall survival of the mice compared to control, dasatinib, and paclitaxel-treated groups.[1][2]

Mechanism of Action

SKLB646 exerts its anti-tumor effects through the inhibition of multiple critical signaling pathways.







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